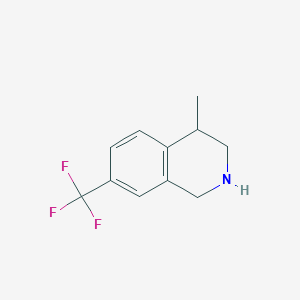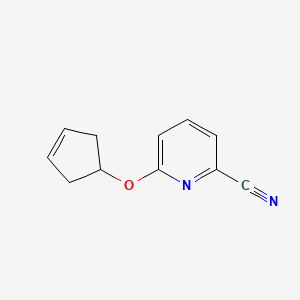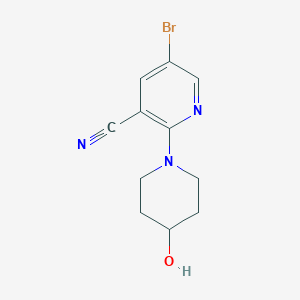![molecular formula C20H25BO3 B1405882 2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2052955-21-0](/img/structure/B1405882.png)
2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
“2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a phenylboronic ester derivative . It has been synthesized and its single crystals have been grown from hexane and petroleum ether .
Synthesis Analysis
The synthesis of this compound involves the combination of borate containing benzene rings and anisole structure . The structures of the title compounds were characterized by FT-IR, 13 C and 1 H NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of this compound has been optimized by DFT and is consistent with the crystal structure determined by X-ray single crystal diffraction . The conformation analysis data demonstrate this consistency .Aplicaciones Científicas De Investigación
Inhibitory Activity against Serine Proteases
- Research Context: Synthesized derivatives of this compound have been studied for their inhibitory activity against serine proteases, including thrombin. These studies help in understanding the compound's potential therapeutic applications in related fields.
- Source: Spencer et al., 2002
- Research Context: A derivative of this compound has been synthesized and applied for detecting H2O2 in living cells. This illustrates its utility in biological and chemical sensing applications.
- Source: Nie et al., 2020
- Research Context: The compound's crystal structure has been studied using X-ray diffraction and density functional theory (DFT). These studies are crucial for understanding its physicochemical properties and potential applications in materials science.
- Sources:
- Research Context: This compound has been utilized in the synthesis of stilbene derivatives, which are being tested for potential therapeutic applications in neurodegenerative diseases.
- Source: Das et al., 2015
- Research Context: Derivatives of this compound have been used in creating fluorescent nanoparticles, demonstrating its applications in nanotechnology and materials science.
- Source: Fischer et al., 2013
Mecanismo De Acción
Target of Action
It is known that phenylboronic esters, which this compound is a derivative of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Phenylboronic esters, including this compound, are known to interact with their targets through the boron atom, which can form stable covalent bonds with biological molecules .
Biochemical Pathways
Phenylboronic esters are known to be involved in a variety of biochemical reactions, including the glycosylation of insulin and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
Pharmacokinetics
The compound’s molecular structure, determined by x-ray single crystal diffraction and optimized by dft, may influence its bioavailability .
Result of Action
Phenylboronic esters are known to have various applications in biology, organic synthesis, catalysis, and crystal engineering .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other chemical species . The compound is moisture sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition .
Análisis Bioquímico
Biochemical Properties
2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. It interacts with various enzymes and proteins, including those involved in glycosylation processes. For instance, phenylboronic acid derivatives, such as this compound, have been shown to bind to diol-containing biomolecules, including glycoproteins and glycolipids, through reversible covalent interactions. This binding can influence the activity and stability of these biomolecules, making the compound a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, its interaction with cell surface glycoproteins can alter cell signaling dynamics, potentially impacting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the dioxaborolane ring forms reversible covalent bonds with diol groups present in sugars and glycoproteins. This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular toxicity. Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of key metabolites, thereby affecting overall cellular metabolism. Its interaction with enzymes such as glycosyltransferases and glycosidases highlights its role in modulating glycosylation processes, which are critical for maintaining cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules, thereby modulating its biochemical effects. Studies have shown that the compound can localize to the endoplasmic reticulum, Golgi apparatus, and other cellular structures involved in glycosylation and protein processing .
Propiedades
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-6-15(7-11-17)14-16-8-12-18(22-5)13-9-16/h6-13H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRIXBSWUHSRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)



![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)

amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)


![2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1405819.png)

